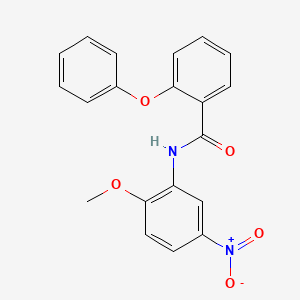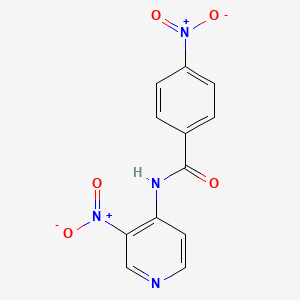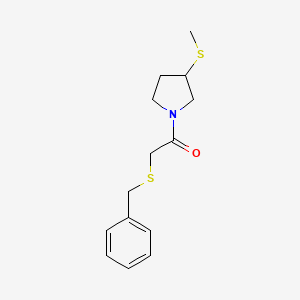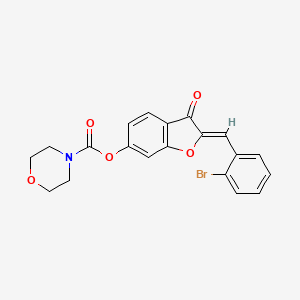![molecular formula C14H18N4O B2412607 8-propil-4-(pirrolidin-1-il)pirido[2,3-d]pirimidin-7(8H)-ona CAS No. 2034525-93-2](/img/structure/B2412607.png)
8-propil-4-(pirrolidin-1-il)pirido[2,3-d]pirimidin-7(8H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-7-ones . This class of compounds is known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. When acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives include cyclization reactions involving the acetyl methyl group and the amide carbonyl moiety . The introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for Cdk4 vs other Cdks and representative tyrosine kinases .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target erk5 , a key integrator of cellular signal transduction involved in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
Related compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Biochemical Pathways
Erk5, a potential target of similar compounds, is known to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Pharmacokinetics
Similar compounds have been shown to undergo autocatalytic photoinduced oxidative dehydrogenation .
Result of Action
Similar compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have been shown to undergo autocatalytic photochemical dehydrogenation when irradiated at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several advantages for lab experiments. 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a potent and selective inhibitor of Src family kinases, which makes it an ideal tool for studying the role of these kinases in cellular processes. 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, which makes it a promising candidate for cancer therapy. However, 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has some limitations for lab experiments. 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound, which means that it may have off-target effects that could interfere with experimental results. 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is also relatively expensive, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one. One direction is to investigate the role of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one in other cellular processes, such as cell differentiation and survival. Another direction is to develop more potent and selective inhibitors of Src family kinases based on the structure of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one. Finally, future research could focus on the development of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one as a potential cancer therapy, either alone or in combination with other drugs.
Métodos De Síntesis
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 1-pyrrolidinecarboxaldehyde to form 4-(pyrrolidin-1-yl)quinazoline. The second step involves the reaction of 4-(pyrrolidin-1-yl)quinazoline with 3-bromopropylamine hydrobromide to form 8-propyl-4-(pyrrolidin-1-yl)quinazoline. The final step involves the reaction of 8-propyl-4-(pyrrolidin-1-yl)quinazoline with 2,4-dichloropyrimidine to form 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one.
Aplicaciones Científicas De Investigación
References:
- Smolobochkin, A. V., Gazizov, A. S., Garifzyanov, A. R., Burilov, A. R., & Pudovik, M. A. (2022). Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Russian Chemical Bulletin, 71(5), 878–884
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. (2021). RSC Advances, 11(54), 34019–34025
- Synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrid compounds. (2022). Pharmaceutical Research, 39(3), 1–14
Análisis Bioquímico
Biochemical Properties
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a selective inhibitor of JAK1 . The compound interacts with JAK1, an enzyme involved in various biochemical reactions . The nature of these interactions is complex and involves the binding of the compound to the active site of the enzyme .
Cellular Effects
In terms of cellular effects, 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been shown to influence cell function by impacting cell signaling pathways . It has been associated with changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to JAK1, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one have been observed to change . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one and its effects on activity or function have been studied . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVAXUKAKSUXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)


![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)

![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)

